4-(4-Naphthalen-1-yl-1,3-thiazol-2-yl)morpholine;hydrochloride
Description
4-(4-Naphthalen-1-yl-1,3-thiazol-2-yl)morpholine;hydrochloride is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a morpholine group
Properties
IUPAC Name |
4-(4-naphthalen-1-yl-1,3-thiazol-2-yl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS.ClH/c1-2-6-14-13(4-1)5-3-7-15(14)16-12-21-17(18-16)19-8-10-20-11-9-19;/h1-7,12H,8-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKLFMBSEBDJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC=CC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Naphthalen-1-yl-1,3-thiazol-2-yl)morpholine typically involves the formation of the thiazole ring followed by the attachment of the naphthalene and morpholine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with naphthaldehyde in the presence of a suitable catalyst can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Naphthalen-1-yl-1,3-thiazol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the naphthalene moiety or the thiazole ring, leading to partially or fully reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring or the naphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiazole rings.
Scientific Research Applications
4-(4-Naphthalen-1-yl-1,3-thiazol-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-(4-Naphthalen-1-yl-1,3-thiazol-2-yl)morpholine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride
- 3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine
Uniqueness
What sets 4-(4-Naphthalen-1-yl-1,3-thiazol-2-yl)morpholine apart is its combination of the naphthalene moiety, thiazole ring, and morpholine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
